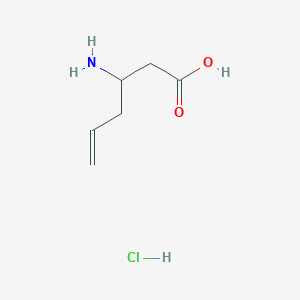

3-Aminohex-5-enoic acid hydrochloride

Übersicht

Beschreibung

3-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group and a double bond within its hexenoic acid structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminohex-5-enoic acid hydrochloride typically involves the reaction of hexenoic acid derivatives with ammonia or amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Oxo derivatives of 3-Aminohex-5-enoic acid.

Reduction: Saturated aminohexanoic acid derivatives.

Substitution: Various substituted aminohexenoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Aminohex-5-enoic acid hydrochloride serves as a crucial building block in organic synthesis. It is used to create complex molecules that are essential in various chemical processes, including:

- Peptide Synthesis : It acts as an intermediate in synthesizing peptides, which are vital for drug development.

- Polymer Chemistry : Utilized in the synthesis of polymers with specific properties tailored for industrial applications.

Biological Studies

Research has shown that this compound plays a significant role in biological systems:

- Enzyme Inhibition : Studies have indicated its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Protein Interactions : Investigated for its ability to interact with proteins, influencing cellular functions and signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : It serves as a precursor for developing new pharmaceuticals targeting various diseases.

- Therapeutic Effects : Preliminary studies suggest possible benefits in treating conditions related to metabolic disorders.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

-

Peptide Synthesis Optimization :

- A study demonstrated that incorporating this compound into peptide synthesis protocols significantly increased yield and purity compared to traditional methods.

-

Biological Activity Assessment :

- Research assessed the enzyme inhibitory effects of this compound on specific targets, revealing promising results that warrant further investigation.

-

Polymer Development :

- An industrial application study showcased how this compound was utilized to develop biodegradable polymers with enhanced properties for environmental sustainability.

Wirkmechanismus

The mechanism of action of 3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. One of the primary targets is the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, the compound increases the levels of GABA, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in conditions such as epilepsy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminohex-5-enoic acid: Similar structure but differs in the position of the amino group.

4-Aminohex-4-enoic acid: Another hexenoic acid derivative with the amino group at a different position.

Uniqueness

3-Aminohex-5-enoic acid hydrochloride is unique due to its specific interaction with GABA-AT, making it a valuable compound in the development of anti-epileptic drugs. Its distinct structure allows for targeted inhibition of the enzyme, which is not observed with other similar compounds .

Biologische Aktivität

3-Aminohex-5-enoic acid hydrochloride (often referred to as AHHA·HCl) is a non-canonical amino acid that has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes an allylic double bond and a chiral center, making it a versatile building block in peptide synthesis and a potential candidate for therapeutic applications.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.61 g/mol

- Solubility : Highly soluble in aqueous solutions due to its hydrochloride form.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : AHHA·HCl has been studied for its potential role as an inhibitor of specific enzymes involved in amino acid metabolism. Its structural features allow it to act as a substrate analog, providing insights into enzyme mechanisms and leading to the identification of new drug targets .

- Receptor Interaction : Preliminary studies suggest that AHHA·HCl may interact with glutamate receptors, which are crucial for neurotransmitter signaling. This interaction could have implications for the development of treatments for neurological disorders .

Applications in Research

This compound is utilized in various research applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptides that can be used to study protein structure and function.

- Drug Development : The compound's unique properties make it valuable in the design of new therapeutic agents. Researchers are exploring its potential effects on metabolic pathways and signal transduction mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (S)-3-Aminohex-5-enoic acid | Chiral center | Opposite stereochemistry; different biological activity |

| 4-Aminobutyric acid | Shorter carbon chain | Lacks double bond; different reactivity |

| 2-Aminopentanoic acid | Similar backbone | Different functional groups; less versatile |

The presence of the allylic double bond in AHHA·HCl enhances its reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

- Neurotransmitter Signaling : A study investigated the binding affinities of AHHA·HCl with glutamate receptors, suggesting its potential role in modulating synaptic transmission. This could lead to breakthroughs in treating conditions such as epilepsy and depression .

- Enzyme Interaction Studies : Research focusing on the interaction of AHHA·HCl with various proteases revealed that it could inhibit specific enzymatic activities, providing insights into its mechanism as a substrate analog .

- Therapeutic Potential : Investigations into the compound's effects on metabolic pathways have shown promise for developing new treatments targeting metabolic disorders, highlighting its versatility in pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.